4-(4-Methylbenzoyl)benzonitrile CAS 35776-95-5 properties
4-(4-Methylbenzoyl)benzonitrile CAS 35776-95-5 properties
An In-Depth Technical Guide to 4-(4-Methylbenzoyl)benzonitrile (CAS 35776-95-5)
Introduction
4-(4-Methylbenzoyl)benzonitrile, with CAS Registry Number 35776-95-5, is a diaryl ketone derivative featuring a benzonitrile moiety. This molecular architecture combines the structural rigidity and photochemical properties of a benzophenone core with the versatile reactivity of a nitrile group. The nitrile functional group is a key pharmacophore and a valuable synthetic handle, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles.[1] Consequently, 4-(4-Methylbenzoyl)benzonitrile represents a significant building block for the synthesis of complex organic molecules, with potential applications spanning medicinal chemistry, materials science, and fine chemical manufacturing.[2]
This guide provides a comprehensive technical overview of 4-(4-Methylbenzoyl)benzonitrile, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization data, and a discussion of its potential applications and safety considerations.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in any research or development setting.
Table 1: Chemical Identifiers for 4-(4-Methylbenzoyl)benzonitrile
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 35776-95-5 | [3][4] |
| Molecular Formula | C₁₅H₁₁NO | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| IUPAC Name | 4-(4-Methylbenzoyl)benzonitrile | N/A |
| Synonyms | p-cyanophenyl p-tolyl ketone | [3] |
| InChI Key | TZLPNFGBHSHCDP-UHFFFAOYSA-N | N/A |
Table 2: Physicochemical Properties of 4-(4-Methylbenzoyl)benzonitrile
| Property | Value | Notes |
|---|---|---|
| Appearance | Yellow solid | As described in synthetic literature.[5] |
| Melting Point | 162.9 °C | Experimental value.[5] |
| Boiling Point | Data not available | Expected to be high (>350 °C) due to the high melting point and molecular weight. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water. |
Synthesis and Mechanistic Insights
The most direct and classical approach for synthesizing diaryl ketones like 4-(4-Methylbenzoyl)benzonitrile is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.
Synthesis Principle and Mechanism
The synthesis proceeds via the Friedel-Crafts acylation of benzonitrile with 4-methylbenzoyl chloride (p-toluoyl chloride) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The mechanism involves three key steps:
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Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-methylbenzoyl chloride, generating a highly electrophilic acylium ion.
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Electrophilic Aromatic Substitution: The electron-rich π-system of the benzonitrile ring acts as a nucleophile, attacking the acylium ion. The cyano group (-CN) is a deactivating, meta-directing group. However, under the forcing conditions of Friedel-Crafts acylation, substitution can occur at the para-position, driven by steric factors and the overall reaction energetics. The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.
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Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4-(4-Methylbenzoyl)benzonitrile.
Representative Experimental Protocol
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be adapted and optimized as necessary.
Materials:
-
Benzonitrile
-
4-Methylbenzoyl chloride (p-toluoyl chloride)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.
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Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add benzonitrile (2.0 equivalents) to the flask. Slowly add 4-methylbenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(4-Methylbenzoyl)benzonitrile.
Synthesis Workflow Diagram
Sources
- 1. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemscene.com [chemscene.com]
- 4. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 5. sciformation.com [sciformation.com]
